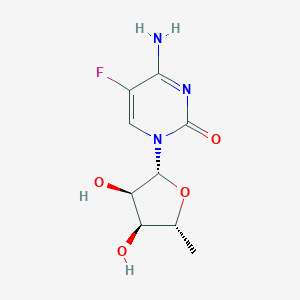

5'-Desoxi-5-fluorocitidina

Descripción general

Descripción

5’-desoxi-5-Fluorocitidina es un análogo de nucleósido sintético que juega un papel crucial en el campo de la química medicinal. Es un metabolito intermedio de capecitabina, un profármaco utilizado en el tratamiento del cáncer. El compuesto es conocido por su capacidad para inhibir la síntesis de ADN, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .

Aplicaciones Científicas De Investigación

5’-desoxi-5-Fluorocitidina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un bloque de construcción en la síntesis de varios análogos de nucleósidos.

Biología: Estudiado por su papel en la inhibición de la síntesis de ADN y sus efectos en los procesos celulares.

Industria: Employed in the production of capecitabine and other related compounds.

Mecanismo De Acción

El mecanismo de acción de 5’-desoxi-5-Fluorocitidina implica su conversión a 5-fluorouracilo, un potente inhibidor de la síntesis de ADN. Esta conversión ocurre a través de una serie de reacciones enzimáticas:

Carboxilesterasa: Convierte la capecitabina a 5’-desoxi-5-Fluorocitidina en el hígado.

Citidina desaminasa: Convierte 5’-desoxi-5-Fluorocitidina a 5’-desoxi-5-fluorouridina en el hígado y los tejidos tumorales.

Timidina fosforilasa: Convierte 5’-desoxi-5-fluorouridina a 5-fluorouracilo en los tejidos tumorales.

Análisis Bioquímico

Biochemical Properties

5’-Deoxy-5-fluorocytidine interacts with key enzymes such as carboxylesterase, cytidine deaminase, and thymidine phosphorylase . These enzymes convert 5’-Deoxy-5-fluorocytidine into 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, into 5-fluorouracil .

Cellular Effects

5’-Deoxy-5-fluorocytidine has shown efficacy against pancreatic cancer lines (PDAC) in vitro . The cytotoxicity of this compound occurs only after its conversion to 5-fluorouracil .

Molecular Mechanism

The molecular mechanism of 5’-Deoxy-5-fluorocytidine involves its conversion to 5-fluorouracil. This conversion is facilitated by the enzymes carboxylesterase, cytidine deaminase, and thymidine phosphorylase . The synthesized compounds have the ability to bind via hydrogen bonding between a specific acetate group of the sugar moiety and Ser228, which belongs to the catalytic triad that causes hydrolysis .

Metabolic Pathways

5’-Deoxy-5-fluorocytidine is involved in the pyrimidine salvage pathway . It is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de 5’-desoxi-5-Fluorocitidina implica varios pasos. Un método común incluye el uso de trifluorometanosulfonato de trimetilsililo como catalizador. El proceso comienza con la silanización de 5-fluorocitosina, seguida de la adición de 5-desoxi-triacetil ribosa. La reacción se lleva a cabo en 1,2-dicloroetano anhidro a bajas temperaturas, típicamente alrededor de 0 °C .

Métodos de Producción Industrial

Para la producción a escala industrial, el proceso se optimiza para garantizar un alto rendimiento y calidad. El uso de trifluorometanosulfonato de trimetilsililo como catalizador es particularmente ventajoso debido a su eficiencia y simplicidad. El producto final se obtiene a través de pasos de cristalización y purificación, asegurando una pureza superior al 98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

5’-desoxi-5-Fluorocitidina experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión a 5’-desoxi-5-fluorouridina por citidina desaminasa.

Reducción: No se observa comúnmente para este compuesto.

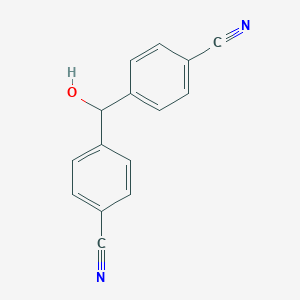

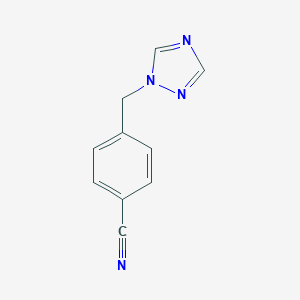

Sustitución: Formación de conjugados con ácidos hidroxicinámicos.

Reactivos y Condiciones Comunes

Oxidación: La citidina desaminasa es la enzima principal involucrada en el proceso de oxidación.

Sustitución: Los ácidos hidroxicinámicos se utilizan para formar conjugados bajo condiciones específicas.

Productos Principales

5’-desoxi-5-fluorouridina: Formado a través de la acción de la citidina desaminasa.

Conjugados con ácidos hidroxicinámicos: Estos conjugados han mostrado actividad anticancerígena potencial.

Comparación Con Compuestos Similares

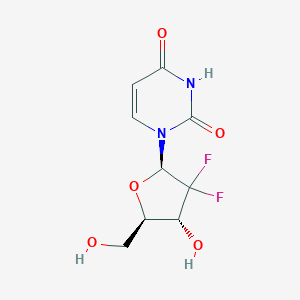

5’-desoxi-5-Fluorocitidina es única debido a su vía de conversión enzimática específica y su papel como metabolito intermedio de la capecitabina. Compuestos similares incluyen:

5-fluorouracilo: Inhibe directamente la síntesis de ADN pero tiene diferentes propiedades farmacocinéticas.

5’-desoxi-5-fluorouridina: Otro intermedio en la vía de conversión de la capecitabina.

2’-desoxi-5-fluorocitidina: A pyrimidine analog with similar anti-tumor activities.

Estos compuestos comparten mecanismos de acción similares pero difieren en sus vías metabólicas y perfiles farmacocinéticos.

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNABXSEHNLERR-ZIYNGMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216543 | |

| Record name | 5'-Deoxy-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66335-38-4 | |

| Record name | 5′-Deoxy-5-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66335-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5-fluorocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066335384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxy-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Deoxy-5-fluorocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-DEOXY-5-FLUOROCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWB05I6ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5'-Deoxy-5-fluorocytidine contribute to the anti-cancer activity of capecitabine?

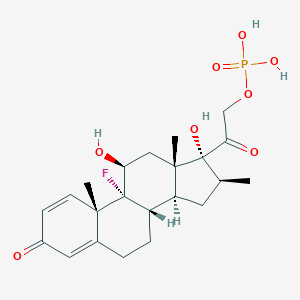

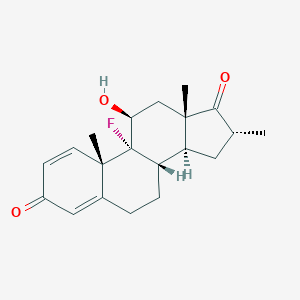

A1: 5'-DFCR is a key intermediate in the metabolic activation of capecitabine to 5-fluorouracil (5-FU) [, , , ]. Capecitabine undergoes a three-step enzymatic conversion, first to 5'-DFCR by carboxylesterase primarily in the liver []. 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme found in various tissues, including tumors []. Finally, 5'-DFUR is converted to the active drug 5-FU by thymidine phosphorylase (dThdPase), an enzyme preferentially located in tumor tissues [, , ].

Q2: Why is the tumor-selective activation of capecitabine important?

A2: The higher concentration of dThdPase in tumor tissues compared to healthy tissues allows for a localized conversion of 5'-DFUR to 5-FU. This targeted approach aims to increase efficacy while minimizing systemic exposure to 5-FU, potentially reducing side effects [, , ].

Q3: How does 5-FU, the final metabolite of capecitabine, exert its anti-cancer effects?

A3: 5-FU inhibits DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication and repair []. This inhibition disrupts DNA synthesis and ultimately leads to tumor cell death.

Q4: Are there any factors that can influence the efficacy of capecitabine?

A4: Yes, the efficacy of capecitabine is influenced by the levels of enzymes involved in its metabolism. Studies have shown a positive correlation between capecitabine efficacy and the ratio of dThdPase to dihydropyrimidine dehydrogenase (DPD) activities in tumors [, ]. High dThdPase levels promote 5-FU generation, while low DPD levels reduce 5-FU degradation, both contributing to increased efficacy.

Q5: Are there any strategies to enhance the efficacy of capecitabine?

A5: Research suggests that combining capecitabine with agents that upregulate dThdPase, such as taxanes, Taxotere, and X-ray irradiation, can enhance its efficacy [, ]. These agents stimulate dThdPase expression in tumors, leading to increased conversion of 5'-DFUR to 5-FU and enhanced anti-cancer effects.

Q6: What is the pharmacokinetic profile of 5'-Deoxy-5-fluorocytidine?

A6: 5'-DFCR exhibits rapid absorption and a short half-life in both monkeys and mice. In monkeys, the half-life is less than 1 hour, while in mice, it ranges from 1 to 4 hours []. The pharmacokinetic profile aligns with the observed activities of enzymes involved in capecitabine metabolism in each species.

Q7: How does food intake affect the pharmacokinetics of capecitabine and its metabolites?

A7: Food intake significantly affects the pharmacokinetics of capecitabine and its metabolites. Studies show that food intake reduces the maximum plasma concentration (Cmax) and area under the curve (AUC) of capecitabine and its metabolites []. This effect is most pronounced for capecitabine and gradually decreases with subsequent metabolites. Despite these changes, the elimination half-life remains unaffected.

Q8: What is known about the toxicity profile of 5'-Deoxy-5-fluorocytidine?

A8: While 5'-DFCR itself is an intermediate metabolite, information about its specific toxicity is limited. Most research focuses on the toxicity profile of capecitabine and its final active metabolite, 5-FU.

Q9: Are there any animal models suitable for assessing the safety of capecitabine?

A9: Monkeys are considered suitable animal models for assessing the safety of capecitabine, as their metabolic enzymes involved in capecitabine activation closely resemble those in humans []. In contrast, rodents exhibit different distribution patterns of these enzymes, potentially influencing the translatability of toxicity findings.

Q10: What analytical methods are used to study capecitabine and its metabolites?

A10: Various analytical techniques are employed to characterize and quantify capecitabine and its metabolites. High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry (MS) [, , ], is widely used to measure drug concentrations in biological samples.

Q11: Are there any techniques to monitor capecitabine metabolism in real-time?

A11: Yes, 19F magnetic resonance spectroscopy (19F MRS) allows for non-invasive, real-time monitoring of capecitabine and its metabolites in the liver []. This technique holds promise for predicting efficacy and toxicity by providing insights into the metabolic conversion of capecitabine in patients.

Q12: What are potential future directions for research on 5'-Deoxy-5-fluorocytidine?

A12: Future research could explore targeted drug delivery systems [, ] to further enhance the tumor selectivity and reduce the systemic toxicity of capecitabine. Additionally, investigating the role of specific transporters in the cellular uptake and efflux of 5'-DFCR could provide valuable insights into its pharmacokinetic behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

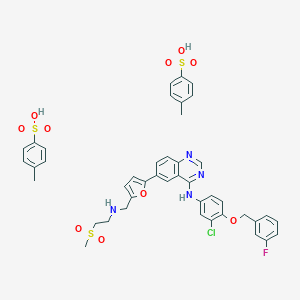

![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)